 (1H-imidazol-2-il)(fenil)metilamina CAS No. 1539246-51-9"
>
(1H-imidazol-2-il)(fenil)metilamina CAS No. 1539246-51-9"
>
(1H-imidazol-2-il)(fenil)metilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-imidazol-2-yl)(phenyl)methylamine is a chemical compound that features an imidazole ring substituted with a phenyl group and a methylamine group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
(1H-imidazol-2-yl)(phenyl)methylamine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit enzymes and modulate biological pathways.
Mecanismo De Acción
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often through their interaction with key enzymes or receptors .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
Direcciones Futuras
Imidazole compounds have a wide range of applications and continue to be an area of active research. Their versatility and utility in various areas make the development of new synthesis methods and the exploration of their properties both highly topical and necessary . The experimental results and drug-likeness properties of some imidazole compounds suggest their potential applications as potent anticancer drugs in the near future .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-imidazol-2-yl)(phenyl)methylamine typically involves the cyclization of amido-nitriles or the reaction of substituted amidoximes with activated alkynes. For instance, one method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring . Another approach includes the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1H-imidazol-2-yl)(phenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methylamine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .
Comparación Con Compuestos Similares
(1H-imidazol-2-yl)(phenyl)methylamine can be compared with other imidazole derivatives, such as:
1H-benzo[d]imidazol-2-yl(phenyl)methanone: This compound has a similar structure but includes a benzo ring fused to the imidazole ring, which can alter its chemical properties and biological activities.
2-(4-(4-(2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl)phenyl)methyl)-1H-imidazole: This derivative has additional substituents on the imidazole ring, which can enhance its potency and selectivity in biological applications.
The uniqueness of (1H-imidazol-2-yl)(phenyl)methylamine lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propiedades
IUPAC Name |
1-(1H-imidazol-2-yl)-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-10(11-13-7-8-14-11)9-5-3-2-4-6-9/h2-8,10,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWHWEYKWBMGOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=NC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
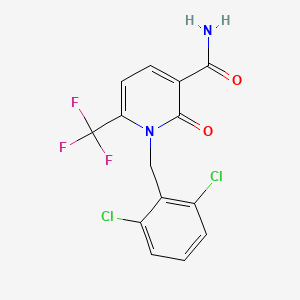
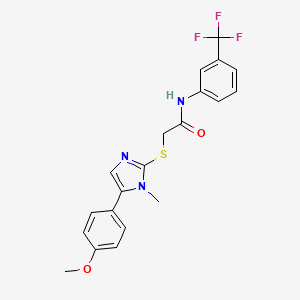
![N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355578.png)

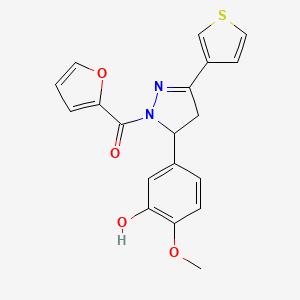
![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)
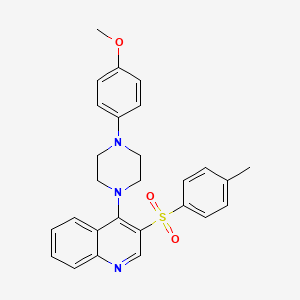
![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)
![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)

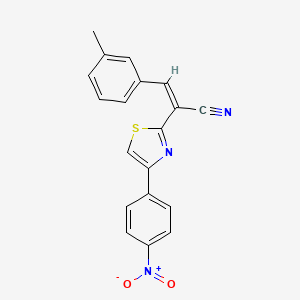
![5'-bromo-3'H-spiro[cyclobutane-1,1'-isobenzofuran]](/img/structure/B2355593.png)
